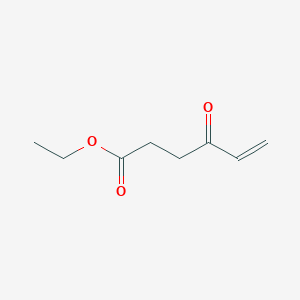

ethyl 4-oxohex-5-enoate

Description

Properties

IUPAC Name |

ethyl 4-oxohex-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-7(9)5-6-8(10)11-4-2/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJJLHPKJILPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388663 | |

| Record name | 4-OXO-HEX-5-ENOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90199-67-0 | |

| Record name | 4-OXO-HEX-5-ENOIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Oxohex 5 Enoate and Its Analogues

Classical Condensation Reactions

Classical condensation reactions remain a cornerstone for the formation of carbon-carbon bonds and are widely employed in the synthesis of carbonyl compounds. These methods often involve the reaction of an enolate or an equivalent nucleophile with a carbonyl electrophile.

The Knoevenagel condensation is a modification of the Aldol (B89426) condensation, where a nucleophilic addition occurs between a compound with an active methylene (B1212753) group and an aldehyde or ketone, typically catalyzed by a weak base. sigmaaldrich.com This reaction, often followed by spontaneous dehydration, is a powerful tool for creating α,β-unsaturated systems. sigmaaldrich.com

A common strategy for synthesizing analogues of ethyl 4-oxohex-5-enoate involves the condensation of levulinic acid or its esters with various aldehydes. For instance, the condensation of levulinic acid with appropriate aromatic aldehydes has been used to prepare 6-aryl-4-oxohex-5-enoic acids. researchgate.net In a typical procedure, the carbanion generated at the α-methyl group of levulinic acid attacks the aldehyde, followed by dehydration to yield the arylidine ketoacid derivative. researchgate.net This reaction is often catalyzed by piperidine (B6355638) and acetic acid in a solvent like benzene (B151609) or toluene, with azeotropic removal of water to drive the reaction to completion. researchgate.net

The Doebner modification of the Knoevenagel condensation allows for the reaction of aldehydes with compounds containing carboxylic acid groups, which can subsequently undergo decarboxylation. organic-chemistry.org While direct synthesis of this compound via this method is less common, the principles are applied to create its structural analogues. The aldol condensation of furfural (B47365) with levulinic acid has been studied over solid catalysts like MgO and ZnO, yielding furfurylidenelevulinic acids (FDLA). researchgate.net The reaction conditions and the nature of the catalyst (acidic vs. basic sites) can control the formation of different isomers. researchgate.net

Table 1: Knoevenagel-type Condensation for Levulinic Acid Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Levulinic acid, Aromatic aldehydes (Ib-f) | Piperidine, Acetic acid, Benzene, Reflux | (E)-6-(4-(substituted)phenyl)-4-oxohex-5-enoic acids (IIb-f) | researchgate.net |

| Levulinic acid, Furfural | MgO or ZnO, Aqueous phase | β- and δ-furfurylidenelevulinic acids (FDLA) | researchgate.net |

Claisen-Schmidt Condensation and Related Approaches

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of β-hydroxycarbonyl compounds which can then dehydrate. praxilabs.com This reaction is a reliable method for synthesizing α,β-unsaturated ketones and has been a significant reaction for over 140 years. praxilabs.comresearchgate.net

This condensation is particularly relevant for constructing the α,β-unsaturated ketone moiety found in analogues of this compound. smolecule.com The reaction involves the deprotonation of the ketone at the α-position by a base to form a nucleophilic enolate, which then attacks the aldehyde. praxilabs.com The resulting aldol addition product readily undergoes dehydration, especially when the new double bond can be in conjugation with an aromatic ring. praxilabs.com

While the classic Claisen condensation involves two ester molecules to form a β-keto ester, the Claisen-Schmidt variant provides a pathway to the enone functionality. wikipedia.org The synthesis of chalcones, which are α,β-unsaturated ketones, is a prime example of the Claisen-Schmidt condensation. researchgate.net The principles of this reaction can be adapted to synthesize precursors for this compound by reacting a suitable ketone with an aldehyde. For example, the condensation of acetone (B3395972) with benzaldehyde (B42025) derivatives is a classic method. praxilabs.com

Organometallic and Catalytic Approaches

Modern synthetic chemistry increasingly relies on organometallic and catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches offer powerful alternatives to classical methods for constructing complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. smolecule.com These methods, such as the Heck, Suzuki, and Stille couplings, could be employed to construct the carbon skeleton of this compound and its analogues. For instance, a palladium-catalyzed Heck coupling could potentially form the C5-C6 double bond by reacting a suitable vinyl halide with an enolate precursor. researchgate.net

Palladium catalysis is also instrumental in the synthesis of various heterocyclic and functionalized molecules, demonstrating its versatility. acs.orgrsc.orgrsc.org Although a direct palladium-catalyzed synthesis of this compound is not prominently documented, related strategies are plausible. For example, palladium-catalyzed carbonylation reactions or coupling of organometallic reagents with appropriate electrophiles could provide a convergent route to the target molecule.

Lewis acids and bases are crucial catalysts and reagents in organic synthesis, used to activate substrates and control reaction pathways. wikipedia.org A Lewis acid functions as an electron pair acceptor, coordinating to lone-pair bearing atoms like oxygen or nitrogen, thereby increasing the electrophilicity of the substrate. wikipedia.org

In the context of synthesizing ketoesters, Lewis acids can play several roles. They can promote condensation reactions by activating the carbonyl group of the electrophile towards nucleophilic attack. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂), a common Lewis acid, has been used in multi-step syntheses of related ketoesters. wikipedia.orgchemicalbook.com Research has also shown that moderate Lewis acids, such as indium(III) bromide (InBr₃), can be effective in catalyzing coupling reactions between electron-deficient alkenyl ethers and silyl (B83357) enolates, which is a relevant transformation for building the backbone of the target molecule. osaka-u.ac.jp This is because stronger Lewis acids can be deactivated by coordination to the various carbonyl and ether groups present in the substrates and products. osaka-u.ac.jp

Synergistic catalysis, combining a transition metal with a Lewis acid, has also emerged as a powerful strategy. nih.gov For example, a copper/Lewis acid system has been developed for the efficient amination of allenyl ethers, highlighting the potential for such cooperative catalysis in complex transformations. nih.gov

Table 2: Examples of Lewis Acids in Organic Synthesis

| Lewis Acid | Application | Mechanism of Action | Reference |

|---|---|---|---|

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Multi-step organic synthesis | Activates carbonyls and other functional groups | wikipedia.orgchemicalbook.com |

| Indium(III) bromide (InBr₃) | Coupling of alkenyl ethers and silyl enolates | Moderate Lewis acidity avoids catalyst trapping | osaka-u.ac.jp |

| Zinc chloride (ZnCl₂) | Synergistic catalysis with Copper(II) acetate (B1210297) | Enhances reactivity in amination of allenes | nih.gov |

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of biocatalysis. nih.gov Enzymes can perform transformations with exceptional regio- and stereoselectivity under mild conditions, which is often difficult to achieve with conventional chemical methods. nih.gov

For a chiral molecule like an analogue of this compound, establishing stereocenters is crucial. Biocatalysis offers an excellent solution. For example, the asymmetric enzymatic reduction of a structurally similar compound, methyl 3-oxohex-5-enoate, has been achieved using a ketoreductase (Kred). mdpi.com This reaction produced the corresponding (S)-hydroxy ester with high yield and excellent enantiomeric excess (>99% ee). mdpi.com This demonstrates the potential for creating chiral building blocks for more complex targets.

Polyketide synthases (PKS) are multi-enzyme complexes that biosynthesize polyketides through sequential decarboxylative Claisen-type condensations. nih.gov The thioesterase (TE) domains of these enzymes are responsible for the final macrocyclization or hydrolysis step. nih.govbeilstein-journals.org The principles of PKS-mediated synthesis could inspire chemoenzymatic strategies. A synthetic precursor could be subjected to an enzymatic reaction, such as a reduction or a C-C bond formation, to yield the desired product with high stereochemical control. This approach streamlines the synthesis of complex molecules and provides access to enantiopure compounds. nih.gov

Asymmetric Reduction Using Ketoreductases for Chiral Hydroxyesters (e.g., methyl 3-oxohex-5-enoate)

The asymmetric reduction of prochiral ketones is a powerful strategy for accessing optically active alcohols, which are valuable chiral intermediates in the synthesis of pharmaceuticals and biologically active natural products. nih.gov Ketoreductases (KREDs), a class of NADPH-dependent enzymes, have proven to be highly effective and stereoselective catalysts for the reduction of β-keto esters to their corresponding chiral β-hydroxy esters. researchgate.netresearchgate.net

In the context of analogues of this compound, the enzymatic reduction of methyl 3-oxohex-5-enoate has been studied as a key step in the chemoenzymatic synthesis of the natural product rugulactone. nih.govresearchgate.net A screening of various ketoreductases revealed that several enzymes could catalyze the reduction with high conversion and excellent enantioselectivity. nih.gov For instance, KREDs A1C, A1D, and 119 demonstrated superior performance, yielding the corresponding (S)-methyl 3-hydroxyhex-5-enoate with greater than 99% enantiomeric excess (ee). nih.gov

The general transformation involves the reduction of the ketone group at the C-3 position to a hydroxyl group, introducing a chiral center. The stereochemical outcome is dictated by the specific ketoreductase used. frontiersin.orgnih.gov This biocatalytic approach is recognized as an environmentally friendly and cost-effective method for producing chiral alcohols with high stereoselectivity. researchgate.net

Detailed findings from the enzymatic reduction of methyl 3-oxohex-5-enoate are presented below:

| Substrate | Ketoreductase (Kred) | Conversion (%) (Time) | Yield (%) | Enantiomeric Excess (ee) (%) | Product |

|---|---|---|---|---|---|

| methyl 3-oxohex-5-enoate | A1C | >99 (12 h) | 62 | >99 | (S)-methyl 3-hydroxyhex-5-enoate |

| methyl 3-oxohex-5-enoate | A1D | >99 (12 h) | 72 | >99 | (S)-methyl 3-hydroxyhex-5-enoate |

| methyl 3-oxohex-5-enoate | B1F | >99 (12 h) | 65 | 90 | (S)-methyl 3-hydroxyhex-5-enoate |

| methyl 3-oxohex-5-enoate | 101 | >99 (12 h) | 70 | 94 | (S)-methyl 3-hydroxyhex-5-enoate |

| methyl 3-oxohex-5-enoate | 119 | >99 (3 h) | 79 | >99 | (S)-methyl 3-hydroxyhex-5-enoate |

Enzymatic Transformations for Stereoselective Access

Beyond ketoreductases, a broader range of enzymatic transformations provides stereoselective access to chiral molecules related to this compound. Enzymes such as alcohol dehydrogenases (ADHs), lipases, and enoate reductases are instrumental in various stereoselective reactions. uky.edumdpi.com The advantages of using enzymes include high efficiency, superior stereoselectivity, and milder reaction conditions compared to traditional chemical catalysts. uky.edu

Alcohol dehydrogenases, which are often used interchangeably with ketoreductases, can be employed for the enantioselective oxidation of racemic alcohols or the reduction of prochiral ketones. researchgate.netnih.gov For example, a dual-enzyme system comprising a ketoreductase and Lactobacillus kefir Dehydrogenase (LkADH) has been effectively used to convert 3-oxohex-5-enoates into (3R)-3-hydroxyl-5-hexenoates with excellent stereoselectivity (>99.9% ee). acs.org

Lipases are another class of enzymes that can achieve stereoselectivity through the kinetic resolution of racemic esters or alcohols. mdpi.com They can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus achieving separation. mdpi.comresearchgate.net For instance, lipases have been used for the resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives by selectively hydrolyzing the acetate group of one enantiomer. mdpi.com

Enoate reductases offer a different synthetic route by catalyzing the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds. uky.edu This provides a pathway to chiral saturated esters from unsaturated precursors. The combination of different enzyme classes, such as enoate reductases and alcohol dehydrogenases, can facilitate scalable syntheses of chiral γ-butyrolactones from substrates like ethyl 4-oxo-pent-2-enoates. uky.edu

Multi-step Linear and Convergent Synthetic Strategies

The construction of the this compound framework and its analogues can be accomplished through various multi-step synthetic sequences, which can be categorized as either linear or convergent. These strategies often rely on well-established organic reactions and may incorporate the use of renewable starting materials.

Preparation from Cellulose-Derived Platform Chemicals

The utilization of biomass as a renewable feedstock for chemical synthesis is a cornerstone of green chemistry. Cellulose, an abundant biopolymer, can be converted into valuable platform chemicals such as levulinic acid and furfural derivatives. rsc.orgosti.govmdpi.com These molecules serve as versatile starting materials for a range of chemical products.

A synthetic route to an analogue of this compound has been developed starting from methyl levulinate, which is derived from levulinic acid. rsc.org The synthesis involves an aldol condensation reaction between methyl levulinate and 5-(hydroxymethyl)furfural, another biomass-derived platform chemical. This reaction, catalyzed by pyrrolidine (B122466) and acetic acid, yields methyl (E)-6-(5-(hydroxymethyl)furan-2-yl)-4-oxohex-5-enoate. rsc.org This strategy highlights a sustainable pathway to complex enone structures by leveraging readily available building blocks from cellulose. rsc.orgrsc.org

The general scheme for this synthesis is as follows:

Step 1: Aldol condensation of methyl levulinate with 5-(hydroxymethyl)furfural.

Reagents and Conditions: Pyrrolidine, acetic acid in an iced solution.

Product: Methyl (E)-6-(5-(hydroxymethyl)furan-2-yl)-4-oxohex-5-enoate. rsc.org

This approach is part of a broader effort to produce medium-chain carboxylic acids and other valuable chemicals from cellulose, demonstrating the potential of integrated biorefinery concepts. rsc.org

Horner-Wadsworth-Emmons Reaction in Enone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereocontrol. wikipedia.orgnrochemistry.comgla.ac.uk The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer. organic-chemistry.orgjst.go.jp The water-soluble dialkylphosphate byproduct is easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org

This reaction is highly relevant for the synthesis of enone-containing structures like this compound and its analogues. A general strategy involves the reaction of a β-ketophosphonate ester with an appropriate aldehyde. For example, a β-keto phosphonate ester derived from L-aspartic acid has been reacted with various aromatic aldehydes under mild HWE conditions to generate a library of β-aryl α,β-unsaturated ketones in high yields (72-95%). rsc.org

The key steps in a typical HWE synthesis of an enone are:

Deprotonation: A base is used to deprotonate the phosphonate ester, generating a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone. wikipedia.org

Elimination: The resulting intermediate eliminates a dialkylphosphate salt to form the C=C double bond. wikipedia.orgnrochemistry.com

The HWE reaction's reliability and stereoselectivity make it a cornerstone in the synthesis of complex molecules containing the enone motif. nrochemistry.comgla.ac.uk

Utilization of Nazarov Reagent Equivalents

The Nazarov reagent, classically known as methyl or ethyl 3-oxo-4-pentenoate, is a versatile annulating agent used in Robinson-type and double Michael addition reactions. researchgate.netresearchgate.net However, the original Nazarov reagent is prone to polymerization under basic conditions, which limits its utility. researchgate.net To overcome this, more stable synthetic equivalents have been developed.

One such equivalent is ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a bench-stable solid that can generate the Nazarov reagent in situ through a base-induced β-elimination. researchgate.net Another approach involves the use of silylated derivatives, such as silyl vinyl ketones, which act as stable synthetic equivalents of the Nazarov reagent and can undergo base-catalyzed double Michael additions with α,β-unsaturated carbonyl compounds. researchgate.net

This compound is a vinylogous analogue of the Nazarov reagent. Synthetic strategies employing Nazarov-type reagents are relevant for constructing cyclic systems. In these annulation reactions, the reagent can function sequentially as both a Michael acceptor and a nucleophile. researchgate.net The development of stable equivalents has expanded the scope of these powerful cyclization reactions, enabling the synthesis of complex polycyclic structures. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Oxohex 5 Enoate and Its Derivatives

Carbonyl Group Reactivity

The ketone carbonyl group in ethyl 4-oxohex-5-enoate is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic and steric environment within the molecule.

Nucleophilic Additions to the Ketone Moiety

The carbon atom of the ketone group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. dtu.dk This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. mnstate.edu

A key reaction involving the ketone moiety is the aldol (B89426) addition. For instance, the related compound mthis compound undergoes a Robinson annulation, which initiates with a Michael addition followed by an intramolecular aldol condensation, demonstrating the ketone's ability to act as an electrophile. vulcanchem.com In this process, an enolate attacks the ketone, leading to the formation of a β-hydroxy ketone, which can subsequently dehydrate. vulcanchem.com

In more complex syntheses, the ketone may need to be protected to allow for selective reaction at other sites. For example, in the case of the similar ethyl 4-oxopentanoate, the ketone can be converted to an acetal. nih.gov This protecting group is stable to bases, hydrides, and hydrogenation conditions but can be removed with acid, thus enabling selective reduction of the ester group without affecting the ketone. nih.gov

Chemoselective and Stereoselective Reductions

The reduction of the ketone in this compound presents challenges of chemoselectivity (ketone vs. alkene) and stereoselectivity (formation of a chiral center).

Chemoselectivity: Selective reduction of the ketone in the presence of the alkene is a common requirement. While powerful reducing agents like lithium aluminum hydride would likely reduce the ketone, ester, and alkene, milder or more specialized reagents can achieve chemoselectivity. For example, sodium borohydride (B1222165) is often used for the selective reduction of ketones and aldehydes. In the synthesis of rugulactone, sodium borohydride was used to reduce the ketone of methyl 3-oxohex-5-enoate to the corresponding alcohol. illinoisstate.edu

Stereoselectivity: Reduction of the prochiral ketone generates a new stereocenter at the C4 position, making stereoselective methods highly valuable. Enzymatic reductions are particularly effective in achieving high enantioselectivity. Ketoreductases (Kreds) have been successfully employed for the asymmetric reduction of related keto esters. illinoisstate.edu For example, the reduction of methyl 3-oxohex-5-enoate using various ketoreductases yielded the corresponding (S)-alcohol with excellent conversion and enantiomeric excess. illinoisstate.edu Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been achieved with high optical purity using E. coli cells engineered to co-express specific reductase and dehydrogenase enzymes. mdpi.com These examples highlight the potential for producing enantiomerically pure 4-hydroxy derivatives from this compound.

Table 1: Examples of Stereoselective Reduction of Related Keto Esters

| Substrate | Catalyst/Reagent | Product Configuration | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-oxohex-5-enoate | Kred-119 | (S) | >99 | >99 | illinoisstate.edu |

| Methyl 3-oxohex-5-enoate | Kred A1C | (S) | >99 | >99 | illinoisstate.edu |

| Ethyl 4-chloro-3-oxobutanoate | E. coli (reductase/GDH) | (R) | 94.1 | 91.7 | mdpi.com |

Alkene Moiety Transformations

The terminal alkene in this compound is an electron-deficient vinyl ketone system, making it an excellent substrate for various addition reactions.

Conjugate Additions (e.g., Michael Additions)

The vinyl ketone functionality of this compound makes it a classic Michael acceptor. researchgate.netnih.gov In a Michael reaction, a nucleophile (the Michael donor), such as an enolate, adds to the β-carbon of the α,β-unsaturated carbonyl system. researchgate.netnih.gov The reaction mechanism involves the initial attack of the nucleophile to form a new enolate intermediate, which is subsequently protonated.

A significant application of this reactivity is seen in the Robinson annulation. In a study using mthis compound (a close analog), it was reacted with 2-methylcyclohexane-1,3-dione (B75653) in the presence of an amine catalyst. vulcanchem.com The reaction proceeds via a Michael addition of the dione (B5365651) enolate to the vinyl ketone, followed by an intramolecular aldol condensation to construct a new six-membered ring. vulcanchem.com This tandem sequence is a powerful method for forming polycyclic systems.

Table 2: Michael Addition in Robinson Annulation

| Michael Acceptor | Michael Donor | Catalyst | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|---|

| Mthis compound | 2-Methylcyclohexane-1,3-dione | Triethylamine | Aldol Adduct | Bicyclic Lactone | vulcanchem.com |

Hydrogenation Reactions

The alkene double bond can be reduced to a single bond through catalytic hydrogenation. This reaction is typically performed using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide with hydrogen gas. In compounds containing multiple reducible functional groups, such as the C=C and C=O bonds in this compound, controlling the selectivity of hydrogenation is crucial.

For instance, in the processing of a related biomass-derived precursor, (3E, 5E)-6-(furan-2-yl)-3-(furan-2-ylmethylene)-4-oxohex-5-enoic acid, low-temperature hydrogenation was employed to saturate the C=C bonds specifically. This selective reduction was a necessary step to stabilize the molecule and prevent coking during subsequent high-temperature hydrodeoxygenation processes that target the carbonyl and furan (B31954) oxygen atoms. This suggests that the vinyl group of this compound can be selectively hydrogenated under controlled conditions to yield ethyl 4-oxohexanoate.

Cycloaddition Reactions

The alkene of this compound can participate in cycloaddition reactions, where it reacts with a 4π-electron system to form a six-membered ring. The electron-withdrawing nature of the adjacent ketone makes the alkene an effective dienophile for [4+2] cycloadditions, such as the Diels-Alder reaction. dtu.dk

In a typical Diels-Alder reaction, the vinyl ketone would react with a conjugated diene. While specific studies on this compound are not prevalent, the reactivity of similar α,β-unsaturated ketones is well-documented. For example, methyl 2-oxobut-3-enoate has been shown to be a highly reactive dienophile that readily participates in Diels-Alder reactions with various dienes in a one-pot tandem oxidation-cycloaddition sequence. dtu.dk However, it is noted that the isolated (non-conjugated) double bond in the structurally similar 4-hydroxyhex-5-enoic acid renders it less reactive in cycloadditions compared to conjugated diene systems.

Beyond the standard Diels-Alder reaction, other cycloaddition variants are possible. These include hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom. The vinyl ketone moiety could potentially dimerize through a hetero-Diels-Alder reaction, as has been observed for methyl 2-oxobut-3-enoate. dtu.dk More advanced methods, such as intramolecular [5+2] cycloadditions of related pyrone-containing structures, have been used to construct complex seven-membered rings. researchgate.net

Ester Functional Group Modifications

The ester group in this compound is a key site for chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications primarily involve nucleophilic acyl substitution, where the ethoxy group is replaced by other functionalities.

Transesterification is a fundamental reaction for modifying esters, including β-keto esters like this compound. ucc.iersc.org This process involves the conversion of an ester into a different ester by reaction with an alcohol. For β-keto esters, this transformation is particularly useful as it allows for the introduction of various alcoholic moieties, which can be crucial for the synthesis of complex molecules and pharmaceuticals. ucc.ieresearchgate.net The reaction is typically catalyzed by acids (both protic and Lewis acids), bases, or enzymes. nih.gov

The kinetics of transesterification are generally slow, necessitating the use of a catalyst. ucc.ienih.gov A wide array of catalysts have been developed, including environmentally benign options like silica-supported boric acid and yttria-zirconia-based Lewis acids. researchgate.netthieme-connect.com These catalysts often allow for mild reaction conditions and high yields. researchgate.netthieme-connect.com

The selectivity for transesterifying β-keto esters over other ester types, such as simple or α-keto esters, is a significant advantage. ucc.ie This selectivity is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and the catalyst can occur. ucc.ienih.gov

Table 1: Catalysts and Conditions for Transesterification of β-Keto Esters

| Catalyst | Reaction Conditions | Advantages | Reference |

| 3-Nitrobenzeneboronic acid | Solvent-free | Environmentally benign, high yields | researchgate.net |

| Silica (B1680970) supported boric acid | Solvent-free | Heterogeneous catalyst, high efficiency (87-95% yield) | researchgate.net |

| Yttria-zirconia based Lewis acid | Heterogeneous | High selectivity, recyclability of catalyst | thieme-connect.com |

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-oxohex-5-enoic acid. This reaction can be carried out under either acidic or basic conditions. aklectures.com The resulting β-keto acid is often unstable and can readily undergo decarboxylation, particularly upon heating, to yield a ketone. nih.govaklectures.com

Enzymatic hydrolysis of β-keto esters is also a well-established method, often employed in the synthesis of β-amino acids. plos.org Hydrolases are used to catalyze the hydrolysis, and various high-throughput screening assays have been developed to identify suitable enzymes for this purpose. plos.orgresearchgate.net These assays often rely on detecting the alcohol released during hydrolysis or the pH change due to the formation of the carboxylic acid. plos.org

The hydrolysis of β-keto esters is a critical step in certain synthetic pathways. For instance, in the classic synthesis of ketones from β-keto esters, hydrolysis is followed by decarboxylation. aklectures.comnih.gov However, the hydrolysis of sterically hindered β-keto esters can be challenging and may require harsh reaction conditions. nih.gov

The ester functionality of this compound can react with amines to form the corresponding amides. This reaction, known as amidation, is a type of nucleophilic acyl substitution. β-keto esters can react with a variety of primary and secondary amines to produce β-ketoamides. organic-chemistry.org These reactions can be catalyzed by mild acids, such as acetic acid, and can sometimes be performed under solvent-free conditions. organic-chemistry.org

The reaction of β-keto esters with amines can also lead to the formation of β-enamino esters, where the amine adds to the ketone carbonyl followed by dehydration. organic-chemistry.org The formation of β-ketoamides versus β-enamino esters can depend on the reaction conditions and the nature of the amine.

Furthermore, other nucleophiles can react with the ester group. For example, thiols can be used in a process analogous to transesterification, known as transthioesterification, to form thioesters. ucc.ie The reaction with tertiary amines can lead to more complex transformations, such as the formation of 2,3-dihydrofuran (B140613) derivatives through a copper-mediated tandem reaction. rsc.org The Mannich reaction, a three-component reaction involving a β-ketoester, an aldehyde, and a primary amine, is another important transformation that leads to the formation of β-aminodicarbonyl compounds. researchgate.net

Table 2: Nucleophilic Substitution Reactions of β-Keto Esters

| Nucleophile | Product | Reaction Name/Conditions | Reference |

| Primary/Secondary Amines | β-Ketoamides | Amidation, often with acid catalyst | organic-chemistry.org |

| Primary/Secondary Amines | β-Enamino esters | Condensation, often with acid catalyst | organic-chemistry.org |

| Thiols | Thioesters | Transthioesterification | ucc.ie |

| Tertiary Amines | 2,3-Dihydrofurans | Copper-mediated tandem reaction | rsc.org |

| Aldehyde + Primary Amine | β-Aminodicarbonyl compounds | Mannich reaction | researchgate.net |

Cascade and Annulation Reactions

This compound and its derivatives are valuable substrates in cascade and annulation reactions, which allow for the rapid construction of complex cyclic structures.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org In a typical Robinson annulation, a ketone enolate acts as the Michael donor, and an α,β-unsaturated ketone serves as the Michael acceptor. libretexts.org The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol condensation to form a cyclohexenone ring. masterorganicchemistry.com

In the context of 4-oxohex-5-enoates, these molecules can act as the Michael acceptor. For instance, the reaction of 2-methylcyclohexane-1,3-dione with mthis compound is an attempted Robinson annulation. journals.co.za However, this reaction can lead to anomalous products. Instead of the expected decalin derivative, a bicyclo[3.3.1]nonane derivative was formed. journals.co.za This anomalous product arises from the initial Michael addition followed by an intramolecular aldol reaction that forms a six-membered ring, but subsequent dehydration, a typical step in the Robinson annulation, is prevented by the strain at the bridgehead. journals.co.za Instead, the intermediate aldol undergoes lactonization, trapping the bicyclic product. journals.co.za

This anomalous reactivity highlights the influence of the substrate structure on the outcome of the Robinson annulation. The presence of the ester functionality and the specific substitution pattern of the reactants can divert the reaction from the classical pathway.

The unsaturated nature of this compound makes it a suitable substrate for intramolecular cyclization reactions. These reactions can proceed through various mechanisms, including radical and transition-metal-catalyzed pathways, to form five- or six-membered rings.

Manganese(III)-based oxidative free-radical cyclization is a notable method for cyclizing unsaturated β-keto esters. brandeis.edu In this reaction, the β-keto ester is oxidized to an enol radical, which can then undergo cyclization. For a substrate like this compound, a 6-endo-trig cyclization would lead to a six-membered ring. However, the regioselectivity of radical cyclizations (5-exo vs. 6-endo) is governed by Baldwin's rules and can be influenced by the substitution pattern of the substrate. scripps.edu While 5-exo cyclizations are generally favored, 6-endo cyclizations can occur, particularly when the resulting radical is stabilized. researchgate.net

Transition metal catalysis, for example with palladium, can also facilitate intramolecular cyclizations. beilstein-journals.org Gold-catalyzed 6-endo-dig cycloisomerization has also been reported for related systems. beilstein-journals.org These reactions provide efficient routes to various carbocyclic and heterocyclic structures. The choice of catalyst and reaction conditions can control the stereoselectivity of the cyclization. For instance, samarium(II) iodide has been used to mediate the stereoselective radical 4-exo-trig-cyclization of optically active ethyl (2E)-6-oxohex-2-enoates. researchgate.net

Reactions Leading to Heterocyclic Scaffolds (e.g., diazepanes, furanones, pyrroles)

The unique structural arrangement of this compound, featuring a γ-keto group and a vinyl group, makes it an excellent precursor for the synthesis of a variety of heterocyclic scaffolds.

Diazepanes: A significant application of alkyl 3-oxohex-5-enoates, a class of compounds to which this compound belongs, is in the synthesis of 1,4-diazepanes. researchgate.netresearchgate.net A domino process has been developed that begins with the in situ generation of an aza-Nazarov reagent from the reaction of simple 1,2-diamines with the oxoenoate. researchgate.netresearchgate.net This is followed by a cyclization step through an intramolecular aza-Michael reaction. researchgate.netresearchgate.net This method is noted for being atom-economical and can often be performed under solvent-free conditions. researchgate.netresearchgate.net An intermolecular version of this reaction has also been successfully applied to the synthesis of the pyrrolo[1,2-a] Current time information in Bangalore, IN.mdpi.comdiazonine framework. researchgate.net

Furanones: The synthesis of furanone derivatives can be achieved from precursors structurally related to this compound. For instance, 3-aryl-5-bromo-2(5H)-furanones have been prepared from methyl 2-aryl-4-oxobutanoates through a reaction with bromine in glacial acetic acid. unipi.it While not a direct conversion of this compound, its structural similarity suggests its potential as a substrate for analogous cyclization reactions to form the furanone ring. 2(5H)-Furanones are recognized as important heterocyclic derivatives due to their biological activities and their ability to be converted into other heterocyclic systems like pyridazinones and pyrazoles through ring-opening reactions. researchgate.net

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a fundamental method for forming the pyrrole ring. ekb.eg this compound can be considered a precursor to the necessary 1,4-dicarbonyl moiety. Another relevant strategy involves the reaction of α,β-unsaturated esters with tosylmethyl isocyanide (TosMIC) under basic conditions to yield pyrrole derivatives. nih.gov This approach has been used to synthesize ethyl 4-substituted-1H-pyrrole-3-carboxylates from α,β-unsaturated esters derived from various aldehydes. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| 1,4-Diazepanes | Domino reaction via in situ aza-Nazarov reagent | Atom-economical, often solvent-free researchgate.netresearchgate.net |

| Furanones | Cyclization of related 4-oxobutanoates | Versatile intermediate for other heterocycles unipi.itresearchgate.net |

| Pyrroles | Paal-Knorr synthesis / Reaction with TosMIC | Utilizes 1,4-dicarbonyl nature or α,β-unsaturated ester moiety ekb.egnih.gov |

Stereochemical Control and Asymmetric Transformations

Controlling the stereochemistry during the synthesis of complex molecules is a primary goal in organic synthesis. Methodologies involving this compound have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective and Enantioselective Methodologies

Asymmetric synthesis strategies aim to produce a specific stereoisomer of a chiral compound. wikipedia.org This is often achieved through diastereoselective reactions where a chiral auxiliary or catalyst directs the formation of one diastereomer over another. researchgate.net

A notable example is the diastereoselective aldol reaction. An attempt to develop an auxiliary-controlled aldol reaction involved treating the enolate derived from the monoacetate of (+)-1,1,2-triphenylethanol with diethyl ketoglutarate, which resulted in modest selectivity (61:39). acs.org More successful approaches have utilized chiral oxazolidinone auxiliaries, which are powerful tools for establishing two contiguous stereocenters. wikipedia.orgacs.org For instance, the titanium enolate of an N-acetyloxazolidinone has been added to ethyl trifluorolactate with significant diastereoselectivity. acs.org

Role of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is typically cleaved and can be recovered. wikipedia.org

Chiral Auxiliaries: Evans oxazolidinones are among the most widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions. wikipedia.orgresearchgate.netwilliams.edu In a specific application, an N-acetyloxazolidinone was used in an aldol reaction with a ketone precursor. The reaction of the chlorotitanium enolate of N-acetyloxazolidinone with ethyl 2-oxohex-5-enoate (a constitutional isomer of the title compound) was investigated, highlighting the efforts to achieve stereocontrol in additions to keto-enoate systems. acs.org The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which directs the approach of the electrophile. wikipedia.org

Chiral Catalysts: In addition to stoichiometric chiral auxiliaries, catalytic asymmetric methods are highly desirable. ru.nl These often involve transition metal catalysts paired with chiral ligands or chiral organocatalysts. frontiersin.org For example, rhodium complexes with chiral phosphine (B1218219) ligands have been used for the enantioselective conjugate addition of aryl boronic acids to β-acrylates. hilarispublisher.com While specific examples detailing the use of chiral catalysts directly with this compound are not prevalent in the provided context, the principles of asymmetric catalysis are broadly applicable. frontiersin.orgmdpi.com Bifunctional catalysts, which possess both a Brønsted base and a hydrogen-bond donor site, have also emerged as powerful tools for controlling enantioselectivity in various reactions. frontiersin.org

Table 2: Asymmetric Methodologies

| Method | Reagent/System | Application | Typical Outcome |

|---|---|---|---|

| Diastereoselective Aldol Reaction | Chiral Oxazolidinone Auxiliary (e.g., Evans auxiliary) | Creation of contiguous stereocenters | High diastereoselectivity wikipedia.orgacs.org |

| Asymmetric Conjugate Addition | Rhodium catalyst with chiral phosphine ligand | Synthesis of chiral β-amino acids from acrylates | High enantioselectivity hilarispublisher.com |

| Asymmetric Alkylation | Chiral Oxazolidinone Auxiliary | Introduction of alkyl groups with stereocontrol | High diastereoselectivity researchgate.netwilliams.edu |

Strategic Applications in Target Oriented Organic Synthesis

Construction of Complex Carbon Skeletons

The reactivity of ethyl 4-oxohex-5-enoate is centered around its two primary functional groups: the ketone and the vinyl group. This dual reactivity allows for sequential or one-pot multi-component reactions, leading to the rapid assembly of intricate molecular frameworks.

As a Versatile C6 Building Block for Polyfunctional Molecules

This compound serves as a versatile C6 building block in the synthesis of polyfunctional molecules. harvard.edu Its inherent functionality allows for a variety of transformations. For instance, the ketone can undergo nucleophilic additions, aldol (B89426) condensations, and alpha-functionalization, while the terminal alkene is amenable to reactions such as Michael additions, epoxidations, and olefin metathesis. This reactivity profile enables the introduction of multiple functional groups and stereocenters, leading to the construction of highly substituted and complex molecules.

The strategic application of this compound is exemplified in its use to create larger, more complex structures. The presence of both an electrophilic ketone and a nucleophilic-accepting vinyl group allows for participation in various annulation and cycloaddition reactions. These transformations are instrumental in forming cyclic and polycyclic systems, which are common motifs in many biologically active compounds.

Precursor in Advanced Synthetic Intermediates

The utility of this compound extends to its role as a precursor for advanced synthetic intermediates. Through a series of well-established chemical modifications, it can be converted into a variety of valuable synthons. For example, reduction of the ketone followed by protection of the resulting alcohol yields an intermediate where the vinyl group can be selectively manipulated. Conversely, transformations involving the alkene, such as hydroboration-oxidation, can introduce a primary alcohol, which can then be further functionalized.

These stepwise modifications allow for the controlled and predictable construction of more elaborate molecules. The ability to selectively react one functional group while leaving the other intact is a key advantage, providing chemists with a powerful tool for the synthesis of complex targets.

Synthetic Routes to Natural Products and Analogues

The structural motifs present in this compound are found in numerous natural products, making it an ideal starting material for their synthesis.

Key Intermediate in Defined Natural Product Syntheses (e.g., Rugulactone Synthesis)

A notable application of a closely related analogue, methyl 3-oxohex-5-enoate, is in the synthesis of the natural product rugulactone. mdpi.com Rugulactone, isolated from the plant Cryptocarya rugulosa, has shown significant biological activity. mdpi.com In the synthesis of rugulactone, the keto-enoate structure is a crucial component. The synthetic strategy involves a key stereoselective enzymatic reduction of the ketone to establish the required chirality. mdpi.com This is followed by further transformations, including a Grubbs' cross-metathesis reaction involving the terminal alkene, to construct the final lactone ring of rugulactone. mdpi.com This synthesis highlights the importance of the keto-enoate scaffold as a key building block for accessing complex natural product architectures.

Building Block for Terpenoid and Polyketide-like Structures

The carbon skeleton of this compound makes it a suitable building block for the synthesis of terpenoid and polyketide-like structures. uni-hannover.dedb-thueringen.de Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. uni-hannover.de Polyketides are another major class of natural products characterized by repeating keto-acyl units. soton.ac.uk

The functional groups of this compound allow for its incorporation into larger carbon chains through various coupling reactions. For example, the ketone can be used to form new carbon-carbon bonds via aldol or Claisen reactions, extending the chain and introducing new functionalities. The vinyl group can participate in cycloaddition reactions or be used as a handle for further elaboration. These strategies enable the construction of the complex carbon backbones characteristic of terpenoids and polyketides.

Contributions to Medicinal Chemistry Precursors and Molecular Probes

The versatile reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of precursors for medicinal chemistry and molecular probes. The ability to introduce a wide range of functional groups and stereochemical complexity allows for the creation of diverse libraries of compounds for biological screening.

For instance, derivatives of 4-oxo-2-enoic acids have been investigated for their potential as antimicrobial agents. smolecule.com The α,β-unsaturated carbonyl moiety present in some of these derivatives can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles. This reactivity is a key feature in the design of certain types of enzyme inhibitors and molecular probes. Furthermore, the core structure can be modified to create analogues of known bioactive molecules, allowing for structure-activity relationship (SAR) studies to optimize their therapeutic properties. The synthesis of various heterocyclic compounds and arginase inhibitors has been explored using related enoate structures as starting points. mdpi.comresearchgate.net

Synthesis of α-Amino Acid Derivatives with Enone Side Chains

The synthesis of unnatural α-amino acids containing enone side chains is a significant area of research, as these compounds are precursors to various chiral N-heterocycles and other molecules of medicinal importance. gla.ac.uk A common strategy involves the Horner-Wadsworth-Emmons reaction, where a β-ketophosphonate ester derived from an amino acid is reacted with an aldehyde to generate α,β-unsaturated amino acids. gla.ac.ukrsc.org This methodology has been successfully employed to create a diverse library of enone-containing amino acids. gla.ac.uk

Furthermore, these enone-derived α-amino acids can be subjected to an inverse electron demand hetero-Diels-Alder cycloaddition and subsequent aromatization to produce novel, highly fluorescent pyridine-derived α-amino acids. gla.ac.uk The optical properties of these compounds have been analyzed, with some exhibiting interesting fluorescent characteristics, making them suitable for applications such as cellular imaging. gla.ac.uk For instance, one such analog was incorporated into a cell-penetrating peptide, which was then observed to accumulate in human fibroblast cells. gla.ac.uk

The versatility of this synthetic approach is highlighted by the ability to produce both E- and Z-configured enones. While the Horner-Wadsworth-Emmons reaction typically yields the E-isomer, the Still-Gennari reaction can be employed to synthesize the Z-configured counterparts. gla.ac.uk This control over stereochemistry is crucial for accessing a wider range of molecular architectures.

Table 1: Synthesis of Enone-Derived α-Amino Acids

| Starting Material | Reaction Type | Product | Key Features |

| L-Aspartic acid | Horner-Wadsworth-Emmons | E-enone derived α-amino acids | Robust, multi-gram synthesis. rsc.org |

| Amino acid-derived β-ketophosphonate ester | Horner-Wadsworth-Emmons | Diverse library of α,β-unsaturated amino acids | Fast and efficient synthetic route. gla.ac.uk |

| Enone derived α-amino acids | Base mediated 6-endo-trig cyclization | 2,6-cis-6-substituted-4-oxo-L-pipecolic acids | One-pot deprotection/cyclization. core.ac.uk |

| Enone-derived α-amino acids | Inverse electron demand hetero-Diels-Alder | Fluorescent pyridine-derived α-amino acids | Leads to a library of pyridine (B92270) analogues. gla.ac.uk |

| Amino acid-derived β-ketophosphonate ester | Still-Gennari reaction | Z-configured enones | Minor modification to the main synthetic route. gla.ac.uk |

Design and Synthesis of Novel Scaffolds for Biological Investigation

This compound and its derivatives are instrumental in the design and synthesis of novel molecular scaffolds for biological investigation, including precursors for cannabinoid receptor ligands and anti-inflammatory compounds.

Precursors for Cannabinoid Receptor Ligands:

The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, is a significant target for drug development. researchgate.net Researchers have designed and synthesized novel amide compounds based on an aromatic moiety and a flexible linker to mimic endogenous cannabinoids. researchgate.netresearchgate.net In this context, derivatives of 6-aryl-4-oxohex-5-enoic acid have been synthesized and evaluated for their binding affinity to CB1 and CB2 receptors. researchgate.netresearchgate.net

Binding studies have shown that some of these newly developed compounds exhibit measurable affinity and selectivity for the CB2 receptor. researchgate.netresearchgate.net For example, certain 6-(substituted-phenyl)/naphthyl-4-oxohex-5-enoic acid N-substituted amides have demonstrated notable binding to the CB2 receptor. researchgate.net Importantly, these compounds did not show inhibitory activity towards anandamide (B1667382) hydrolysis, suggesting good enzymatic stability. researchgate.netresearchgate.net The structural framework of these compounds provides a template that can be further optimized for developing more potent and selective CB2 receptor ligands. researchgate.net

Table 2: Cannabinoid Receptor Ligand Precursors

| Compound Class | Target Receptor | Key Findings | Reference |

| 6-(substituted-phenyl)/naphthyl-4-oxohex-5-enoic acid N-substituted amides | CB1/CB2 | Measurable affinity and selectivity for CB2 receptor. | researchgate.net, researchgate.net |

| 7-naphthyl-5-oxohept-6-enoicacid N-substituted amide | CB1/CB2 | Some compounds show measurable affinity and selectivity for CB2. | researchgate.net |

Anti-Inflammatory Compounds:

Derivatives of 4-oxohexanoic acid have been synthesized and evaluated for their anti-inflammatory properties. A series of 6-aryl-4-oxohex-5-enoic acids were prepared through the condensation of an appropriate aldehyde with levulinic acid. researchgate.net Subsequent reduction of the arylidene derivatives yielded 6-aryl-4-oxohexanoic acids. researchgate.net

These compounds were tested for their effects on eicosanoid biosynthesis, a key pathway in inflammation. researchgate.net Specifically, their impact on arachidonic acid metabolism was assessed in vitro using a human whole blood assay. researchgate.net Furthermore, their in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema test. researchgate.net One of the synthesized compounds, an arylidene derivative, demonstrated higher in vivo activity compared to the established non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489) at the same dose. researchgate.net

The development of novel pyridazinone-based diarylurea derivatives as potential dual antimicrobial and anticancer agents also highlights the utility of related scaffolds. nih.gov While not directly derived from this compound, this research underscores the broader interest in developing new chemical entities for treating inflammation-related diseases. nih.govchimicatechnoacta.rumdpi.com

Table 3: Anti-Inflammatory Activity of 4-Oxohexanoic Acid Derivatives

| Compound Class | In Vitro Assay | In Vivo Model | Key Finding |

| 6-aryl-4-oxohex-5-enoic acids | Human whole blood assay (arachidonic acid metabolism) | Carrageenan induced rat paw edema | One compound showed higher in vivo activity than fenbufen. researchgate.net |

| 6-aryl-4-oxohexanoic acids | Human whole blood assay (arachidonic acid metabolism) | Carrageenan induced rat paw edema | Tested as potential NSAIDs. researchgate.net |

Development of Probes for Enzyme Studies

The unique chemical reactivity of this compound and its analogs makes them valuable tools for developing probes to study enzyme mechanisms and activity. The electrophilic nature of the enone functionality allows these molecules to act as "active-site-directed irreversible inhibitors" or "mechanism-based enzyme inhibitors". nih.gov

One application is in the development of probes for serine proteases. A synthetic approach has been developed for a new class of unnatural α-amino acids bearing a 5-arylpyrazole side-chain. rsc.org A sulfonyl fluoride (B91410) derivative of one of these amino acids was prepared as a potential probe for serine proteases. rsc.org

Furthermore, the levulinoyl ester, a related structure, has been incorporated into a cleavable linker system for use in activity-based probes (ABPs). universiteitleiden.nl This linker was integrated into the potent proteasome inhibitor epoxomicin, and the resulting biotinylated ABP was successfully used for the pull-down of proteasome active subunits from a cell lysate. universiteitleiden.nl The subsequent chemoselective release of the bound proteins was achieved by treatment with hydrazine, demonstrating the utility of this linker system in chemical biology research. universiteitleiden.nl

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl 4-oxohex-5-enoate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the following proton signals are observed:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A quartet from the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

A multiplet for the vinyl protons (=CH₂ and -CH=), which are part of the terminal double bond.

Multiplets for the methylene protons adjacent to the carbonyl groups. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | -CH=CH₂ | 5.71 - 5.88 | m | - | rsc.org |

| =CH₂ | 4.89 - 5.12 | m | - | rsc.org | |

| -OCH₂CH₃ | 4.29 | qd | 7.2, 2.2 | rsc.org | |

| -CH₂C=O | 2.92 | td | 7.3, 2.1 | rsc.org | |

| -CH₂CH₂C=O | 2.36 | h | 5.8, 5.3 | rsc.org | |

| -OCH₂CH₃ | 1.34 | td | 7.1, 2.2 | rsc.org | |

| (E)-Ethyl 5-methoxy-3-oxo-2-phenylhex-4-enoate | -OCH₂CH₃ | 4.19 | q | 7.2 | rsc.org |

This table presents a selection of reported ¹H NMR data for this compound and structurally similar compounds to illustrate typical chemical shifts. The exact values can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum include:

Resonances for the two carbonyl carbons (C=O), typically found in the downfield region of the spectrum.

Signals for the sp²-hybridized carbons of the vinyl group (-CH=CH₂).

Resonances for the sp³-hybridized carbons of the ethyl group and the methylene groups in the chain. universiteitleiden.nlchemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogs

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| (E)-Ethyl 5-ethoxy-2-methyl-3-oxopent-4-enoate | C=O (ester) | 171.1 | rsc.org |

| C=O (ketone) | 194.6 | rsc.org | |

| C=C | 163.3, 103.7 | rsc.org | |

| -OCH₂CH₃ | 67.7, 14.6 | rsc.org | |

| -OCH₂CH₃ | 61.3, 14.2 | rsc.org | |

| -CH(CH₃)- | 52.2 | rsc.org | |

| -CH(CH₃)- | 13.3 | rsc.org | |

| Ethyl 2-methyl-3,5-dioxohexanoate (enol form) | C=O (ester) | 170.9 | rsc.org |

| C=O (enol) | 192.7, 189.3 | rsc.org | |

| C=C (enol) | 98.9 | rsc.org | |

| -OCH₂CH₃ | 61.4, 14.2 | rsc.org | |

| -CH(CH₃)- | 49.5, 14.0 | rsc.org |

This table showcases ¹³C NMR data for compounds structurally related to this compound to provide an understanding of the expected chemical shifts for the different carbon environments.

In cases of complex structures or for unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. otago.ac.nz These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei.

COSY experiments identify protons that are coupled to each other, helping to trace the connectivity of the proton network.

HSQC spectra correlate directly bonded proton and carbon atoms.

While specific 2D NMR studies focused solely on this compound are not extensively detailed in the provided search results, the application of these techniques is a standard practice in the structural elucidation of novel or complex organic molecules. otago.ac.nz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₈H₁₂O₃. gla.ac.ukrsc.org The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Table 3: HRMS Data for Analogs of this compound

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (E)-Ethyl 5-methoxy-3-oxo-2-phenylhex-4-enoate | [M]⁺ | 262.1205 | 262.1205 | rsc.org |

| (E)-Allyl 5-methoxy-2-methyl-3-oxohex-4-enoate | [M]⁺ | 212.1049 | 212.1045 | rsc.org |

This table demonstrates the high accuracy of HRMS in determining the molecular mass of related ketoesters.

Hyphenated techniques, which combine a separation method with mass spectrometry, are widely used for the analysis of complex mixtures and for the identification of specific compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, the components of a volatile sample are separated in a gas chromatograph before being introduced into the mass spectrometer. rsc.org This technique is suitable for the analysis of this compound and can be used to confirm its presence and purity in reaction mixtures. rsc.org The resulting mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is another powerful hyphenated technique where the separation is performed using liquid chromatography. universiteitleiden.nllcms.czcda-amc.ca This is particularly useful for less volatile or thermally labile compounds. universiteitleiden.nl LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and structural information by fragmenting a selected ion and analyzing the resulting product ions. cda-amc.caresearchgate.net The use of a charged surface-C18 column has been shown to be effective for retaining and analyzing related polar metabolites. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, which possesses a ketone, an ester, and a carbon-carbon double bond, IR spectroscopy can confirm the presence of these key functionalities.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent functional groups. The carbonyl (C=O) stretching vibrations of the ester and ketone groups typically appear in the region of 1750-1680 cm⁻¹. The ester C=O stretch is generally found at a higher wavenumber (around 1740-1730 cm⁻¹) compared to the ketone C=O stretch (around 1720-1710 cm⁻¹). The carbon-carbon double bond (C=C) of the vinyl group gives rise to a stretching vibration around 1640 cm⁻¹. Additionally, the C-O stretching of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. rsc.org Research on related γ,δ-unsaturated β-ketoesters confirms these characteristic absorption regions. rsc.org The analysis of various derivatives in research is consistently verified using IR spectroscopy to ensure the integrity of these core functional groups after synthetic transformations. chimicatechnoacta.ruchimicatechnoacta.ru

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1735 |

| Ketone Carbonyl | C=O Stretch | ~1715 |

| Alkene (Vinyl) | C=C Stretch | ~1640 |

| Ester C-O | C-O Stretch | ~1200-1000 |

| sp² C-H (Vinyl) | C-H Stretch | ~3080 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These methods are indispensable in synthetic chemistry for monitoring reactions, assessing product purity, and isolating target compounds.

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive technique used extensively to monitor the progress of chemical reactions. umass.edu It allows for the qualitative assessment of a reaction's completion by observing the disappearance of starting materials and the appearance of products. umass.educhemistryhall.com The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umass.edu

The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate via capillary action. umass.edu Separation is achieved based on the differential partitioning of the components between the polar stationary phase and the mobile phase. umass.edu Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances. chemistryhall.com In reactions involving this compound or its isomers, TLC can distinguish the reactant from the more or less polar products formed. rsc.org Visualization of the separated spots is often accomplished using a UV lamp, as many organic compounds are UV-active, or by staining with agents like potassium permanganate (B83412) or iodine vapors. umass.eduacs.org

High Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. chromatographyonline.com These methods offer significantly higher resolution and sensitivity compared to standard column chromatography. The principle involves pumping a sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). ekb.eg

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle sizes (typically sub-2 µm) in the column packing. chromatographyonline.com This results in markedly improved resolution, shorter run times, and reduced solvent consumption, making it a more efficient and environmentally friendly technique. ekb.eg In the context of research involving complex organic molecules like derivatives of this compound, HPLC and UPLC are invaluable for assessing the purity of final compounds and separating complex mixtures, including stereoisomers. scholaris.ca The high resolution allows for the detection and quantification of even minor impurities, which is critical for accurate characterization. chromatographyonline.com

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile organic compounds without decomposition. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as nitrogen or helium, which carries the vaporized sample through a column containing the stationary phase. sigmaaldrich.comgcms.cz Separation occurs as different compounds interact with the stationary phase to varying degrees based on their boiling points and polarity. sigmaaldrich.com

GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, aiding in their definitive identification. acs.org This combination is particularly useful in synthetic chemistry. For instance, in reactions involving isomers like ethyl 2-oxohex-5-enoate, GC-MS has been used to monitor the consumption of the starting material. rsc.org Published research details specific instrumental parameters for such analyses, including injection temperatures of 250 °C and programmed temperature ramps (e.g., 50 to 300 °C) to ensure efficient separation of all volatile components in the reaction mixture. acs.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a single crystal of this compound itself may be challenging due to its liquid state at room temperature, the structures of its solid derivatives provide invaluable insight into molecular conformation and intermolecular interactions.

Several studies have successfully employed X-ray crystallography to elucidate the structures of derivatives of 4-oxohex-5-enoic acid and its esters. For example, the Robinson annulation product of mthis compound with 2-methylcyclohexane-1,3-dione (B75653) was identified as a complex lactone derivative, with its structure confirmed by X-ray analysis. journals.co.za Similarly, the crystal structure of (5Z)-6-biphenyl-4-yl-4-oxohex-5-enoic acid, a derivative, was determined, providing detailed bond lengths and angles. iucr.org Another study on pyridazinone-based derivatives utilized X-ray powder diffraction to characterize the solid-state structure of (E)-Ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoate. nih.gov These analyses provide unambiguous proof of structure and stereochemistry, which is often difficult to establish solely through spectroscopic methods.

Table 2: Crystallographic Data for Selected Derivatives of 4-Oxohex-5-enoate

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (-)-2,6-dioxo-6β-hydroxy-1β-methylbicyclo[3.3.1]nonyl-δ-3'-propionic acid lactone¹ | C₁₃H₁₄O₅ | Orthorhombic | P2₁2₁2₁ | journals.co.za |

| (5Z)-6-biphenyl-4-yl-4-oxohex-5-enoic acid | C₁₈H₁₆O₃ | Monoclinic | P2₁/c | iucr.org |

| (E)-Ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoate | C₁₄H₁₃NO₅ | Not specified | Not specified | nih.gov |

¹Product from a reaction involving mthis compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical procedure that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity. chimicatechnoacta.ru The molecular formula for this compound is C₈H₁₂O₃, corresponding to a molecular weight of 156.18 g/mol . nih.gov

In modern research, high-resolution mass spectrometry (HRMS) is often used alongside or in place of traditional combustion analysis to confirm the molecular formula by providing a highly accurate mass measurement of the parent ion. rsc.org For newly synthesized derivatives of this compound, elemental analysis is a standard characterization method. chimicatechnoacta.ru For example, reports on complex heterocyclic derivatives provide both "calculated" and "found" percentages for C, H, N, and S, with the results typically matching within ±0.4%, which is the accepted margin of error. chimicatechnoacta.ru

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂O₃)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 61.53 |

| Hydrogen | H | 1.008 | 12.096 | 7.75 |

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-2,6-dioxo-6β-hydroxy-1β-methylbicyclo[3.3.1]nonyl-δ-3'-propionic acid lactone |

| (5Z)-6-biphenyl-4-yl-4-oxohex-5-enoic acid |

| (E)-Ethyl 6-(4-nitrophenyl)-4-oxohex-5-enoate |

| 2-methylcyclohexane-1,3-dione |

| Ethyl 2-oxohex-5-enoate |

| This compound |

| Ethyl glucuronide |

| Ethyl sulfate |

| Mthis compound |

| Potassium permanganate |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 4-oxohex-5-enoate. While specific, in-depth computational studies on this compound are not extensively available in the current body of literature, the electronic structure and reactivity can be inferred from computational analyses of its constituent functional groups: a β-keto ester and a vinyl ketone.

The reactivity of this compound is largely dictated by the distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov For molecules with similar structures, it is understood that the HOMO is associated with the capacity to donate electrons, while the LUMO is related to the ability to accept electrons. nih.gov

The presence of the α,β-unsaturated ketone system (a vinyl ketone) makes the molecule a good Michael acceptor. fiveable.me Computational methods such as Density Functional Theory (DFT) can be used to model the molecular electrostatic potential (MEP), which visually represents the electron density and can predict sites for nucleophilic and electrophilic attack. nih.gov

| Property | Predicted Value/Location | Significance |

| HOMO | Likely localized on the C=C double bond and oxygen atoms. | Indicates regions susceptible to electrophilic attack. |

| LUMO | Likely localized on the α,β-unsaturated carbonyl system. | Indicates regions susceptible to nucleophilic attack (e.g., Michael addition). |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around carbonyl oxygens; Positive potential (blue) around hydrogens. | Predicts sites for electrophilic (red) and nucleophilic (blue) interactions. nih.gov |

Theoretical studies are invaluable for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, computational methods could be applied to study various reactions, such as its behavior in Robinson annulation or other Michael additions. fiveable.me DFT calculations can be employed to determine the energy barriers of reaction pathways, providing insights into reaction kinetics and the feasibility of different mechanisms. researchgate.net For instance, in a Michael addition, calculations could model the approach of a nucleophile to the β-carbon of the vinyl group, mapping the energy changes throughout the reaction and identifying the structure of the highest-energy transition state.

Furthermore, as a β-keto ester, this compound can exist in equilibrium between its keto and enol tautomeric forms. researchgate.net Quantum chemical calculations can predict the relative stability of these tautomers in different environments (gas phase or in various solvents). researchgate.net Factors such as intramolecular hydrogen bonding in the enol form can significantly influence this equilibrium. organicchemistrytutor.com

| Tautomer | Key Structural Feature | Predicted Relative Stability |

| Keto Form | Contains a ketone (C=O) and an ester (C=O). | Generally more stable for simple β-keto esters. organicchemistrytutor.com |

| Enol Form | Contains a hydroxyl group (O-H) and a C=C double bond. | Can be stabilized by conjugation and intramolecular hydrogen bonding. organicchemistrytutor.com |

Molecular Modeling and Docking Simulations

While direct molecular modeling studies of this compound are scarce, research on structurally related compounds provides a framework for understanding its potential biological interactions.

Derivatives of the core structure of 4-oxohex-5-enoic acid have been investigated as ligands for cannabinoid receptors (CB1 and CB2). nih.govacs.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a receptor like the cannabinoid receptors. mdpi.com